(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane
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Overview
Description
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane is a unique organic compound characterized by its bicyclic structureIts structure consists of a bicyclo[3.1.1]heptane core with a chlorodimethylsilyl group and two methyl groups attached, making it a versatile molecule for synthetic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- typically involves the functionalization of the bicyclo[3.1.1]heptane scaffold. . This process often requires specific reaction conditions, such as the use of anhydrous solvents and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts. Reaction conditions often involve low temperatures and anhydrous environments to maintain the integrity of the bicyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation might produce a ketone or alcohol .
Scientific Research Applications
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and chemical properties.
Organic Synthesis: It acts as a building block for synthesizing complex organic molecules, facilitating the study of reaction mechanisms and new synthetic methodologies.
Mechanism of Action
The mechanism by which bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The chlorodimethylsilyl group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing ones. This interaction is crucial in medicinal chemistry, where the compound can modulate biological pathways by binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms and functional groups.
Bicyclo[1.1.1]pentane Derivatives: These compounds have a smaller bicyclic core and are often used in different synthetic applications.
Uniqueness
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane is unique due to its specific functional groups and the stability of its bicyclic structure. This stability allows it to undergo a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
72269-53-5 |
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Molecular Formula |
C12H23ClSi |
Molecular Weight |
230.85 g/mol |
IUPAC Name |
chloro-[[(1R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H23ClSi/c1-12(2)10-6-5-9(11(12)7-10)8-14(3,4)13/h9-11H,5-8H2,1-4H3/t9?,10-,11-/m1/s1 |
InChI Key |
RWEKFXJSZPJCIL-FHZGLPGMSA-N |
SMILES |
CC1(C2CCC(C1C2)C[Si](C)(C)Cl)C |
Isomeric SMILES |
CC1([C@@H]2CCC([C@H]1C2)C[Si](C)(C)Cl)C |
Canonical SMILES |
CC1(C2CCC(C1C2)C[Si](C)(C)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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